molecular formula C10H14N2O B6614744 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one CAS No. 1006052-99-8

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6614744
CAS No.: 1006052-99-8
M. Wt: 178.23 g/mol
InChI Key: PKZQVYKRGZALPL-UHFFFAOYSA-N
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Description

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both a piperidine and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a suitable dihydropyridinone precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions or batch processes, depending on the scale and desired purity. Catalysts such as palladium or rhodium complexes can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated piperidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects, such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions compared to simpler analogs .

Properties

IUPAC Name

4-piperidin-1-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-8-9(4-5-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQVYKRGZALPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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